molecular formula C18H21N3O2 B2600052 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034511-94-7

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2600052
CAS No.: 2034511-94-7
M. Wt: 311.385
InChI Key: XPOSONMSRRVRPJ-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation A study by Rahmouni et al. (2016) elaborated on the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. This research highlights the chemical versatility and potential therapeutic applications of pyrazolopyrimidines, a class of compounds related to "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" (Rahmouni et al., 2016).

Catalytic Methods for Synthesis Heravi et al. (2007) discussed a catalytic method to synthesize 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing the efficiency of heteropolyacids in facilitating high-yield reactions. This study provides insights into the synthetic strategies that could potentially be applied to the production of "this compound" and its analogs (Heravi et al., 2007).

Antimicrobial Activity Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of chromeno[2,3-d]pyrimidinone derivatives, highlighting their antimicrobial activity. This research underscores the potential of pyrimidinone derivatives in developing new antimicrobial agents, which could include compounds similar to "this compound" (Ghashang et al., 2013).

Anti-Inflammatory and Antimicrobial Activity of Pyrimidine Derivatives A study by Dongarwar et al. (2011) focused on the synthesis of pyrimidine-5-carboxylate derivatives, evaluating their anti-inflammatory and antimicrobial activities. This research demonstrates the potential health benefits of pyrimidine derivatives, possibly including "this compound," in treating inflammation and microbial infections (Dongarwar et al., 2011).

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” or “4-phenyl-N-[2-(pyrimidin-5-yl)ethyl]oxane-4-carboxamide” would depend on the exact structure and functional groups present in the compound.

    Mode of Action

    Once the compound binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes . The exact changes would depend on the nature of the target and how the compound interacts with it.

    Biochemical Pathways

    The compound could potentially affect various biochemical pathways depending on its targets . This could lead to downstream effects such as changes in cell signaling, gene expression, or metabolic processes.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death and survival .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

4-phenyl-N-(2-pyrimidin-5-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOSONMSRRVRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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